N-Trifluoroacetylprolyl chloride

Catalog No.
S757247
CAS No.
36724-68-2
M.F
C7H7ClF3NO2
M. Wt
229.58 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Trifluoroacetylprolyl chloride

CAS Number

36724-68-2

Product Name

N-Trifluoroacetylprolyl chloride

IUPAC Name

(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride

Molecular Formula

C7H7ClF3NO2

Molecular Weight

229.58 g/mol

InChI

InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2/t4-/m0/s1

InChI Key

NUOYJPPISCCYDH-BYPYZUCNSA-N

SMILES

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl

Synonyms

N-trifluoroacetyl-L-proline chloride, N-trifluoroacetylprolyl chloride, NTPC

Canonical SMILES

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)Cl

Chiral Derivatization Agent:

  • N-TFAPCl is primarily employed as a derivatization reagent for chiral separations. Chiral molecules are mirror images of each other and often exhibit different biological properties. Separating these enantiomers is crucial for various applications, including drug development.
  • N-TFAPCl reacts with primary and secondary amines, forming a stable amide bond with the analyte molecule. The trifluoroacetyl group (CF3CO) introduced by N-TFAPCl alters the molecule's interaction with chiral stationary phases in chromatography techniques, allowing for the separation of enantiomers. Source: ChemicalBook, (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE :

Analysis of Psychoactive Drugs:

  • N-TFAPCl finds application in the chiral separation of psychoactive drugs, particularly cathinones and amphetamine-related substances. These drugs often exist as enantiomers with varying pharmacological effects.
  • By derivatizing these drugs with N-TFAPCl and employing gas chromatography-mass spectrometry (GC-MS), scientists can achieve efficient separation and identification of individual enantiomers. This information is crucial for understanding the pharmacology and potential therapeutic applications of these drugs. Source: ChemicalBook, (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE :

Enantiomer Analysis in Biological Samples:

  • N-TFAPCl proves valuable in determining the enantiomeric composition of cathinone-related drugs in biological samples like urine and plasma.
  • Following derivatization with N-TFAPCl, GC-MS analysis allows researchers to quantify the concentration of each enantiomer present in the sample. This information aids in forensic analysis, drug metabolism studies, and understanding the pharmacokinetic profile of these drugs in the body. Source: ChemicalBook, (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE :
  • N-TFAPCl is an organic molecule with the formula C7H7ClF3NO2 (PubChem, CID 3082449 []).
  • Its origin is likely synthetic, prepared from proline through a series of chemical reactions (specific synthesis route may not be publicly available).
  • The significance of N-TFAPCl lies in its ability to distinguish between different forms (enantiomers) of chiral molecules, particularly psychoactive drugs and related compounds (Sigma-Aldrich, (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride solution).

Molecular Structure Analysis

  • N-TFAPCl possesses a complex structure containing several functional groups:
    • An amide group (C=O-NH-) connects a trifluoroacetyl group (CF3C=O) to the proline backbone.
    • The proline ring structure includes a secondary amine (NH) and a carboxylic acid group (COOH) which is converted to a chloride (Cl) in N-TFAPCl.
    • The presence of the three fluorine atoms (F) in the trifluoroacetyl group contributes to its unique properties [].

Chemical Reactions Analysis

  • The specific synthesis of N-TFAPCl might not be readily available due to potential proprietary information.
  • However, its primary function involves reacting with chiral molecules to form diastereomers, which differ in their spatial arrangement due to the presence of the N-TFAPCl group.
  • This differentiation allows for separation and identification of enantiomers using techniques like gas chromatography-mass spectrometry (GC-MS).

Physical And Chemical Properties Analysis

  • Limited data exists on the specific physical and chemical properties of N-TFAPCl.
  • Predicted properties from databases suggest:
    • Density: 1.5 g/cm³ (ChemSpider [])
    • Boiling Point: 306.2 °C (predicted) (ChemSpider [])
    • Flash Point: 139.0 °C (predicted) (ChemSpider [])
  • N-TFAPCl is likely hygroscopic (absorbs moisture) due to the presence of the amide group.
  • It's expected to be reactive towards water and other nucleophiles due to the acyl chloride (COCl) functionality.

N-TFAPCl acts as a derivatizing agent. It reacts with the amine group of a chiral molecule, forming a diastereomer. The difference in size and shape between the diastereomers allows for their separation during chromatography, enabling the identification and quantification of the original enantiomers in the sample.

  • Due to the presence of the acyl chloride group, N-TFAPCl is likely corrosive and can cause skin and eye irritation.
  • The trifluoroacetyl group might introduce additional health hazards, and specific data on its toxicity is recommended for safe handling.
  • As with most organic compounds, N-TFAPCl is expected to be flammable.
  • Always consult safety data sheets (SDS) before handling N-TFAPCl and adhere to recommended personal protective equipment (PPE) guidelines.

XLogP3

1.4

Sequence

P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

36724-68-2

Wikipedia

(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride

Dates

Modify: 2023-08-15

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